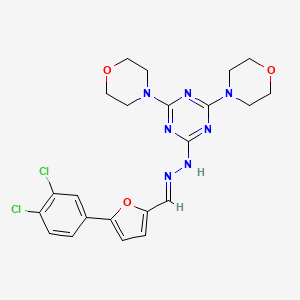![molecular formula C18H14BrN3O3 B5730490 N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. BAY 11-7082 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immune response, and cell survival.
Mécanisme D'action
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that normally inhibits the activity of NF-κB. By blocking the phosphorylation of IκBα, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 prevents the degradation of IκBα and the subsequent activation of NF-κB. This leads to a decrease in the expression of genes that are regulated by NF-κB, including genes involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a relatively low cost. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use in lab experiments. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been found to have off-target effects, meaning that it can inhibit the activity of other proteins besides NF-κB. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has poor solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 in scientific research. One potential direction is the use of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 in combination with other drugs for the treatment of cancer. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin. Another potential direction is the use of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 in the treatment of inflammatory diseases. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been found to have anti-inflammatory effects and may be useful for the treatment of various inflammatory diseases. Finally, there is potential for the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082, such as off-target effects and poor solubility.
In conclusion, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. It inhibits the activity of NF-κB and has been found to have anti-cancer and anti-inflammatory effects. While there are some limitations to its use in lab experiments, there are several future directions for its use, including its use in combination with other drugs for the treatment of cancer and its use in the treatment of inflammatory diseases.
Méthodes De Synthèse
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-1-naphthol with acetic anhydride to form 2-acetoxy-1-bromo-naphthalene. The second step involves the reaction of 2-acetoxy-1-bromo-naphthalene with pyridine-4-carboxamidine to form N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been extensively studied for its potential use in various scientific research applications. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immune response, and cell survival. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide 11-7082 has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and pancreatic cancer. It has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(1-bromonaphthalen-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-17-14-4-2-1-3-12(14)5-6-15(17)24-11-16(23)25-22-18(20)13-7-9-21-10-8-13/h1-10H,11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBRHAJQYFTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)
![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
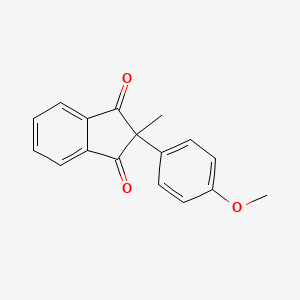
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)
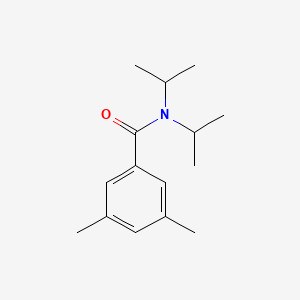
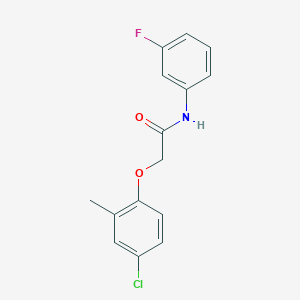
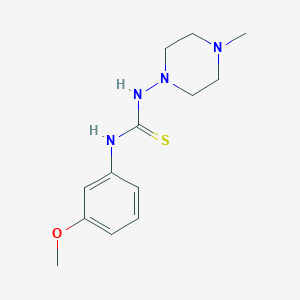
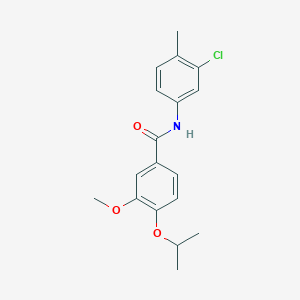
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
